![molecular formula C19H21NO2S B5866454 4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5866454.png)
4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine
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Overview
Description
4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a sulfur-containing compound that has shown promising results in various scientific research applications.
Mechanism of Action
The exact mechanism of action of 4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of NF-κB signaling pathway. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine in lab experiments is its broad spectrum of pharmacological activities. It can be used to study the mechanisms of inflammation, tumor growth, and neurodegenerative disorders. However, one of the limitations is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine. One of the potential applications is its use as a therapeutic agent for the treatment of inflammatory and neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. Additionally, it may be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine is a multi-step process that involves the reaction of 4-methylbenzyl chloride with 2-aminophenol to form 2-[(4-methylbenzyl)oxy]phenylamine. This intermediate is then reacted with carbon disulfide to form the corresponding dithiocarbamate, which is further reacted with morpholine to yield the final product.
Scientific Research Applications
4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
[2-[(4-methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-15-6-8-16(9-7-15)14-22-18-5-3-2-4-17(18)19(23)20-10-12-21-13-11-20/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEXRNZOQLQDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C(=S)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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